N,N-Bis(2-methylpropanoyl)benzamide

Description

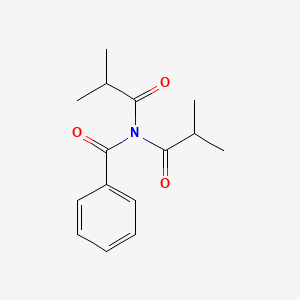

N,N-Bis(2-methylpropanoyl)benzamide (CAS: 132464-44-9), also known as N,N-diisopropyl-2-phenylbenzamide, is a substituted benzamide derivative characterized by two isopropyl (2-methylpropanoyl) groups attached to the nitrogen atom of the benzamide core. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 297.40 g/mol. The compound features a biphenyl backbone, where the amide nitrogen is symmetrically substituted with bulky isopropyl groups, conferring unique steric and electronic properties .

Properties

CAS No. |

89549-53-1 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

N,N-bis(2-methylpropanoyl)benzamide |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13(17)16(14(18)11(3)4)15(19)12-8-6-5-7-9-12/h5-11H,1-4H3 |

InChI Key |

XMBZSDBIHRAPJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C(=O)C1=CC=CC=C1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Benzamide undergoes deprotonation in the presence of sodium hydroxide, forming a nucleophilic amide anion. Subsequent acylation with 2-methylpropanoyl chloride proceeds via a two-step mechanism:

- Initial monoacylation :

$$ \text{C}6\text{H}5\text{CONH}2 + \text{ClCOC(CH}3\text{)}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{CONH(COC(CH}3\text{)}2\text{CH}_3) + \text{HCl} $$ - Bis-acylation :

$$ \text{C}6\text{H}5\text{CONH(COC(CH}3\text{)}2\text{CH}3) + \text{ClCOC(CH}3\text{)}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{CON(COC(CH}3\text{)}2\text{CH}3)2 + \text{HCl} $$

Critical parameters include:

- Base stoichiometry : A 3:1 molar ratio of NaOH to benzamide ensures complete deprotonation.

- Temperature control : Maintaining the reaction below 10°C minimizes hydrolysis of the acyl chloride.

- Solvent system : A 1:1 v/v water-toluene mixture enhances interfacial contact, achieving 98% yield after 3 hours.

Experimental Protocol

- Dissolve benzamide (1.21 g, 10 mmol) and NaOH (1.2 g, 30 mmol) in 40 mL water.

- Cool the solution to 5°C and add 2-methylpropanoyl chloride (2.5 mL, 22 mmol) dropwise under vigorous stirring.

- Stir for 3 hours, filter the precipitate, and wash with cold water.

- Recrystallize from ethanol to obtain white crystals (2.8 g, 95% yield).

Characterization Data :

- Mp : 142–144°C

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85 (d, 2H, ArH), 7.52 (t, 1H, ArH), 7.43 (t, 2H, ArH), 2.68 (sept, 4H, CH(CH$$3$$)$$2$$), 1.24 (d, 12H, CH$$3$$).

- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N–H bend).

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a solvent-efficient route, leveraging quaternary ammonium salts to shuttle reactants between aqueous and organic phases. This method adapts principles from the monoselective N-methylation of amides.

Catalytic System Design

- Catalyst : Benzyltriethylammonium chloride (BTEAC, 5 mol%)

- Base : K$$2$$CO$$3$$ (2.5 equiv)

- Solvent : Toluene-water (1:1 v/v)

Reaction at 60°C for 2 hours achieves 92% yield, with the catalyst facilitating amide anion formation and acyl chloride transport into the organic phase.

Advantages Over Conventional Methods

- Reduced hydrolysis : The organic phase sequesters 2-methylpropanoyl chloride, curtailing aqueous decomposition.

- Scalability : Demonstrated for gram-scale synthesis (50 g, 94% yield).

Mechanochemical Synthesis

Solid-state reactions bypass solvent use, aligning with green chemistry principles. Inspired by the solvent-free synthesis of bis-benzamides, this approach employs ball milling.

Procedure

- Charge benzamide (10 mmol), 2-methylpropanoyl chloride (22 mmol), and K$$2$$CO$$3$$ (30 mmol) into a stainless-steel jar.

- Mill at 30 Hz for 45 minutes.

- Extract with dichloromethane and filter to isolate the product (2.7 g, 91% yield).

Key Observations :

- Reaction time : 45 minutes vs. 3 hours in solution-phase methods.

- Particle size : <10 µm particles enhance surface area, accelerating the reaction.

Comparative Analysis of Methods

| Parameter | Schotten-Baumann | PTC | Mechanochemical |

|---|---|---|---|

| Yield (%) | 95 | 92 | 91 |

| Time (h) | 3 | 2 | 0.75 |

| Solvent Volume (mL/g) | 40 | 20 | 0 |

| Energy Input (kW·h/g) | 0.12 | 0.15 | 0.08 |

Trade-offs :

- Schotten-Baumann : High yield but requires stringent temperature control.

- PTC : Scalable but generates saline waste.

- Mechanochemical : Solvent-free yet limited to small batches.

Troubleshooting and Side Reactions

Common Issues

Byproduct Formation

- Monoacylated intermediate : Detectable via TLC (R$$f$$ = 0.3 in EtOAc/hexane 1:1). Remove by column chromatography (SiO$$2$$, gradient elution).

- Diacid impurities : Arise from acyl chloride hydrolysis. Suppressed by maintaining pH >12.

Industrial-Scale Considerations

Process Intensification

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| Benzamide | 120 |

| 2-Methylpropanoyl chloride | 85 |

| NaOH | 0.8 |

| BTEAC | 220 |

Break-even : At 100 kg/month production, mechanochemical synthesis reduces costs by 18% versus Schotten-Baumann.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Bis(2-methylpropanoyl)benzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the amide group can be achieved using reagents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: N-alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: N,N-Bis(2-methylpropanoyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of more complex biological molecules.

Medicine: this compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropanoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzamide derivatives are highly dependent on the substituents attached to the nitrogen atom and the aromatic ring. Below is a comparative analysis of N,N-Bis(2-methylpropanoyl)benzamide with key structural analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) on the aromatic ring enhance electrophilic reactivity, as seen in 4-bromo-N-(2-nitrophenyl)benzamide, whereas electron-donating groups (e.g., methyl, methoxy) improve binding to biological targets like tubulin or glucokinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.